molecular formula C5H12ClNO2 B1282497 4-Amino-3-methylbutanoic acid hydrochloride CAS No. 62306-84-7

4-Amino-3-methylbutanoic acid hydrochloride

Cat. No.: B1282497
CAS No.: 62306-84-7
M. Wt: 153.61 g/mol
InChI Key: SKNMCRZGRMXQAW-UHFFFAOYSA-N
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Description

4-Amino-3-methylbutanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of butanoic acid, where the amino group is attached to the fourth carbon atom, and a methyl group is attached to the third carbon atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and ammonia.

    Amination Reaction: The 3-methylbutanoic acid undergoes an amination reaction with ammonia in the presence of a catalyst to form 4-amino-3-methylbutanoic acid.

    Hydrochloride Formation: The resulting 4-amino-3-methylbutanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Amination: Using catalysts to enhance the efficiency of the amination reaction.

    Purification: Employing crystallization or recrystallization methods to purify the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

4-Amino-3-methylbutanoic acid hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of amino acid metabolism and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor in the biosynthesis of neurotransmitters, influencing neuronal activity and signaling. The compound may also interact with enzymes involved in amino acid metabolism, modulating their activity and function.

Comparison with Similar Compounds

4-Amino-3-methylbutanoic acid hydrochloride can be compared with other similar compounds, such as:

  • 4-Amino-2-methylbutanoic acid hydrochloride
  • 4-Amino-3-hydroxybutanoic acid hydrochloride
  • 4-Amino-3-methylpentanoic acid hydrochloride

These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and functionality.

Properties

IUPAC Name

4-amino-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNMCRZGRMXQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545492
Record name 4-Amino-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62306-84-7
Record name 4-Amino-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-methylbutanoic acid hydrochloride
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